2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-(7-Methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:
Coumarin Derivative Synthesis: The starting material, 7-methoxy-2-oxo-2H-chromen-4-yl acetic acid, is synthesized through the esterification of 7-methoxy-2H-chromen-2-one with acetic anhydride.
Amide Formation: The acetic acid derivative is then reacted with pyridin-4-ylmethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-(7-Methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Derivatives with different substituents on the coumarin ring.
Scientific Research Applications
2-(7-Methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory effects.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in the body, leading to biological responses. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
2-(7-Methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific structural features and biological activities. Similar compounds include:
7-Methoxy-2-oxo-2H-chromen-4-yl acetic acid: A related coumarin derivative with similar properties.
Pyridin-4-ylmethylamine derivatives: Compounds with similar amide functionalities.
These compounds share common structural elements but may differ in their biological activities and applications.
Properties
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-14-2-3-15-13(9-18(22)24-16(15)10-14)8-17(21)20-11-12-4-6-19-7-5-12/h2-7,9-10H,8,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQQTYKFFOFPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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